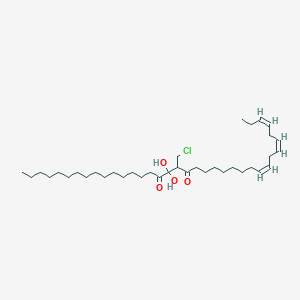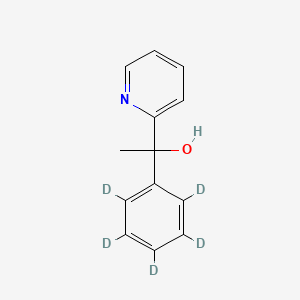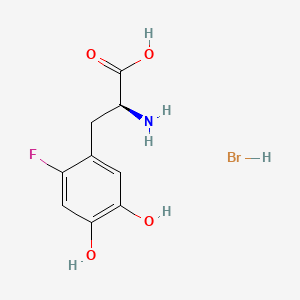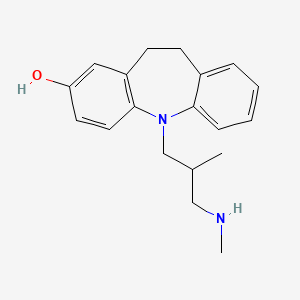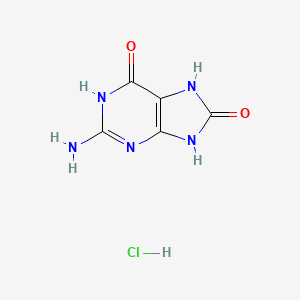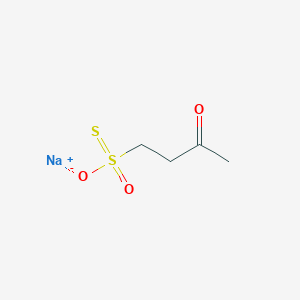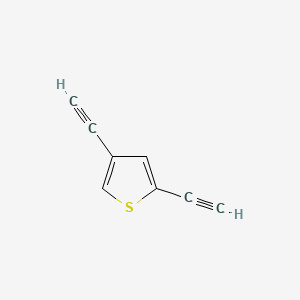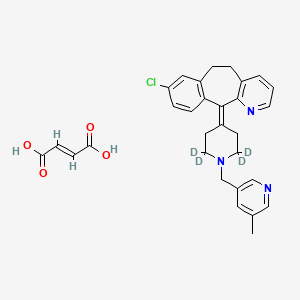
Rupatadine-d4Fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rupatadine-d4Fumarate, also known as this compound, is a useful research compound. Its molecular formula is C30H30ClN3O4 and its molecular weight is 536.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Rupatadine-d4 Fumarate is a selective antagonist that primarily targets the Histamine H1 receptor and the Platelet Activating Factor (PAF) receptor . These receptors play a crucial role in mediating allergic responses. The Histamine H1 receptor is involved in producing symptoms of nasal blockage, rhinorrhea, itching, and swelling . The PAF receptor contributes to vascular leakage, which can lead to rhinorrhea and nasal blockage .
Mode of Action
Rupatadine-d4 Fumarate acts as a dual antagonist, blocking both the Histamine H1 and PAF receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors, while PAF is produced from phospholipids cleaved by phospholipase A2 . By blocking both these receptors, Rupatadine-d4 Fumarate prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Rupatadine-d4 Fumarate involves the inhibition of mast cell degranulation and the subsequent release of histamine and other substances . This drug also inhibits the production of PAF from phospholipids . These actions disrupt the biochemical pathways leading to allergic symptoms.
Pharmacokinetics
Rupatadine-d4 Fumarate exhibits dose-dependent pharmacokinetics . The exposure to Rupatadine-d4 Fumarate, as measured by Cmax and AUC, increases with the dose over the range of 10–40 mg for both single and multiple dose administration . It is metabolized in the liver, primarily through CYP-mediated processes . The elimination half-life is approximately 5.9 hours , and it is excreted via urine (34.6%) and feces (60.9%) .
Result of Action
The primary result of Rupatadine-d4 Fumarate’s action is the reduction of allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . By blocking the H1 and PAF receptors, it prevents histamine and PAF from exerting their effects, thereby reducing the severity of these symptoms .
Action Environment
The action of Rupatadine-d4 Fumarate can be influenced by various environmental factors. For instance, certain substances, such as erythromycin, ketoconazole, or grapefruit juice, can interfere with its metabolism due to their effect on CYP enzymes . Therefore, these substances should be avoided during treatment with Rupatadine-d4 Fumarate .
Analyse Biochimique
Biochemical Properties
Rupatadine-d4Fumarate interacts with histamine H1 receptors and platelet activating factor (PAF) receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorrhea, itching, and swelling . By blocking both the H1 receptor and PAF receptor, this compound prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms .
Cellular Effects
This compound has anti-allergic properties such as the inhibition of the degranulation of mast cells induced by immunological and non-immunological stimuli, and inhibition of the release of cytokines, particularly of the tumor necrosis factors (TNF) in human mast cells and monocytes .
Molecular Mechanism
This compound is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist . It prevents histamine and PAF from exerting their effects, thereby reducing the severity of allergic symptoms .
Temporal Effects in Laboratory Settings
This compound has been found to be effective and safe in a variety of randomized clinical trials both in seasonal and perennial allergic rhinitis, as well as in chronic urticaria . It has a rapid onset of action and a prolonged duration of activity .
Dosage Effects in Animal Models
In various animal models, this compound demonstrated similar or greater histamine H1 antagonist activity than loratadine, and similar potency to cetirizine and levocabastine .
Metabolic Pathways
This compound undergoes significant presystemic metabolism when administered orally. The most important biotransformation pathways of this compound include oxidative processes, oxidation of the pyridine-methyl group to carboxylic acid, N-dealkylation of piperidine nitrogen and hydroxylation of the 3-, 5- and 6-positions in the tricyclic ring system .
Transport and Distribution
This compound is rapidly absorbed after oral administration; peak plasma concentrations are achieved within 1 hour and steady state within 3–5 days . This compound is highly protein bound (98–99%) and is well distributed in tissues .
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i11D2,12D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBLCDXVHQWMSU-IKABZUPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)
